molecular formula C39H70O9 B12899876 3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde CAS No. 656821-30-6

3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde

Cat. No.: B12899876
CAS No.: 656821-30-6
M. Wt: 683.0 g/mol
InChI Key: SBJFTKBVJUOWFV-UHFFFAOYSA-N
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Description

3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde is a chemical compound with the molecular formula C17H26O7. It belongs to the class of benzaldehydes and features multiple ethoxy (–OCH2CH2–) groups attached to the benzene ring. The compound’s systematic IUPAC name is 3,4-Bis[2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy]benzaldehyde .

Preparation Methods

The synthetic preparation of 3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde involves several steps. Unfortunately, specific literature on this compound is scarce, but I can provide a general outline:

    Industrial Production Methods: While industrial-scale production methods are not widely documented, researchers typically synthesize this compound through multi-step reactions involving aldehyde condensation and etherification. These methods may include protection and deprotection steps to control the regioselectivity of the ethoxy groups.

Chemical Reactions Analysis

    Reactivity: 3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde likely undergoes various reactions typical of benzaldehydes, such as nucleophilic addition, oxidation, and reduction.

    Common Reagents and Conditions: Reactions involving this compound may use reagents like strong bases (e.g., sodium hydroxide), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., chromic acid).

    Major Products: The specific products formed depend on the reaction conditions. For example, reduction could yield the corresponding alcohol, while oxidation might lead to carboxylic acids.

Scientific Research Applications

3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde’s applications span various scientific fields:

    Chemistry: It serves as a building block for designing functionalized molecules due to its multiple ethoxy groups.

    Biology and Medicine: Researchers may explore its potential as a drug scaffold or probe for biological studies.

    Industry: Its unique structure could find applications in materials science, such as liquid crystals or polymers.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an open question. Further research is needed to elucidate its interactions with molecular targets and pathways.

Comparison with Similar Compounds

While direct analogs of 3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde are scarce, its uniqueness lies in the arrangement of multiple ethoxy groups. Similar compounds may include other benzaldehydes with varying substituents.

Remember that detailed experimental data and specific applications would require further investigation

Properties

CAS No.

656821-30-6

Molecular Formula

C39H70O9

Molecular Weight

683.0 g/mol

IUPAC Name

3,4-bis[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]benzaldehyde

InChI

InChI=1S/C39H70O9/c1-3-5-7-9-11-13-15-17-21-41-23-25-43-27-29-45-31-33-47-38-20-19-37(36-40)35-39(38)48-34-32-46-30-28-44-26-24-42-22-18-16-14-12-10-8-6-4-2/h19-20,35-36H,3-18,21-34H2,1-2H3

InChI Key

SBJFTKBVJUOWFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOC1=C(C=C(C=C1)C=O)OCCOCCOCCOCCCCCCCCCC

Origin of Product

United States

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